

head-to-head comparison of MRTX1133 and adagrasib in KRAS mutant cell lines.

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Compound of Interest

Compound Name: MRTX1133 formic

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A Head-to-Head Showdown: MRTX1133 vs. Adagrasib in KRAS Mutant Cell Lines

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules capable of directly targeting KRAS, an oncogene long considered "undruggable," has ushered in a new era of precision oncology. Two prominent players in this field are MRTX1133 and adagrasib (MRTX849), both developed by Mirati Therapeutics. While both drugs target mutant KRAS, they do so with distinct specificities and mechanisms of action. Adagrasib is a covalent inhibitor of KRAS G12C, a mutation prevalent in non-small cell lung cancer (NSCLC).[1][2] In contrast, MRTX1133 is a non-covalent inhibitor designed to target KRAS G12D, a common mutation in pancreatic, colorectal, and lung cancers.[3][4] This guide provides a comprehensive head-to-head comparison of their preclinical performance in KRAS mutant cell lines, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.

At a Glance: Key Differences

Feature	MRTX1133	Adagrasib (MRTX849)
Primary Target	KRAS G12D[3]	KRAS G12C[1]
Binding Mechanism	Non-covalent, reversible[4]	Covalent, irreversible[1]
Target Cysteine	Not applicable	Cysteine-12 of KRAS G12C[1]
State of KRAS Targeted	Both active (GTP-bound) and inactive (GDP-bound) states[4]	Inactive (GDP-bound) state[1]

In Vitro Efficacy: A Tale of Two Mutants

The in vitro potency of MRTX1133 and adagrasib has been evaluated across a panel of cancer cell lines harboring their respective target mutations. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric for assessing the efficacy of these compounds.

MRTX1133 Potency in KRAS G12D Mutant Cell Lines

MRTX1133 has demonstrated potent and selective inhibition of cell proliferation in various cancer cell lines with the KRAS G12D mutation.

Cell Line	Cancer Type	IC50 (nM)
AsPC-1	Pancreatic	7-10[5]
SW1990	Pancreatic	7-10[5]
AGS	Gastric	6[4][6]
HPAF-II	Pancreatic	>1000[1]
PANC-1	Pancreatic	>5000[1]
LS513	Colorectal	>100[1]
SNUC2B	Colorectal	>5000[1]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Adagrasib Potency in KRAS G12C Mutant Cell Lines

Adagrasib has shown significant anti-proliferative activity in a broad range of KRAS G12C mutant cancer cell lines.

Cell Line	Cancer Type	IC50 (nM) (2D culture)
MIA PaCa-2	Pancreatic	~150 (comparable to 2D assay for 3-day treatment)[5]
NCI-H358	NSCLC	10 - 973[7]
NCI-H2122	NSCLC	10 - 973[8]
NCI-H23	NSCLC	Not explicitly stated, but sensitive[9]
SW1573	NSCLC	Not explicitly stated, but sensitive[9]

Note: The range of IC50 values for adagrasib reflects its activity across a panel of 17 KRAS G12C-mutant cell lines.[7]

Head-to-Head in a KRAS G12C Model: An Unexpected Finding

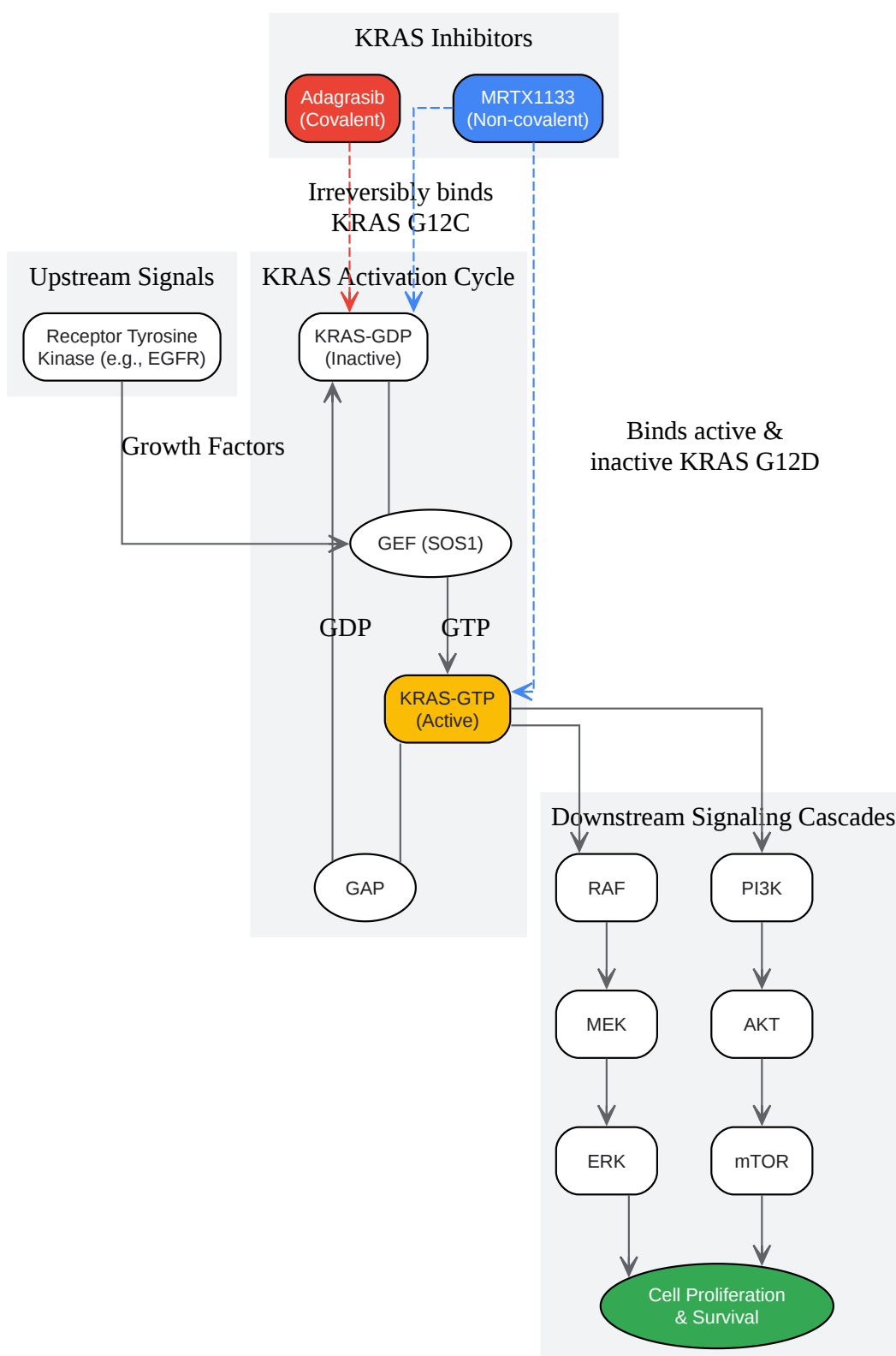
A recent study directly compared the efficacy of MRTX1133 and adagrasib in the KRAS G12C pancreatic cancer cell line, MIA PaCa-2. Surprisingly, MRTX1133, designed as a G12D inhibitor, demonstrated significant activity against this G12C mutant line.

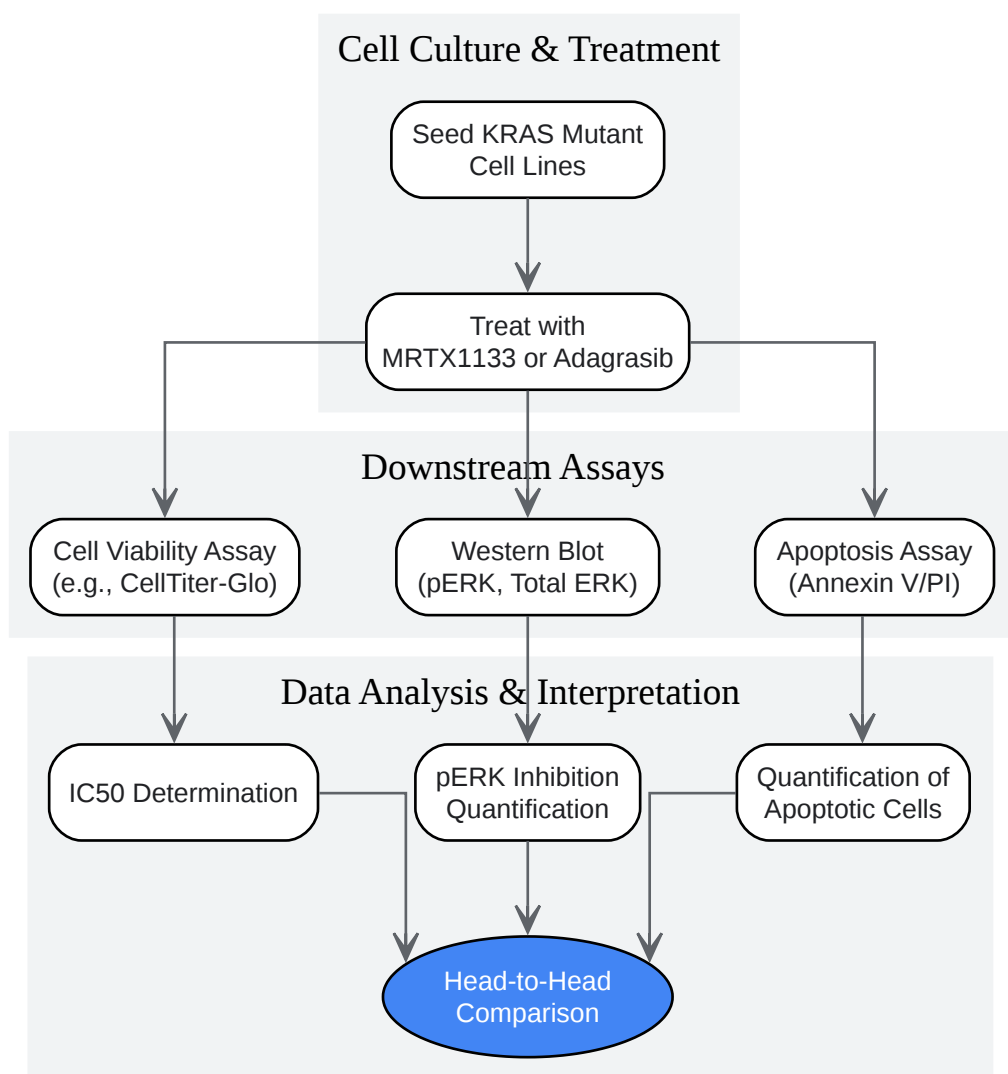
Inhibitor	Cell Line	KRAS Mutation	IC50 (nM)
MRTX1133	MIA PaCa-2	G12C	149[5]
Adagrasib	MIA PaCa-2	G12C	Comparable to 2D assay (robust inhibition at 3 days)[5]

This finding suggests that the selectivity of MRTX1133 may not be absolute and that it can effectively inhibit KRAS G12C in certain cellular contexts.[5]

Signaling Pathway Inhibition

Both MRTX1133 and adagrasib function by inhibiting the downstream signaling pathways that are constitutively activated by mutant KRAS. A primary readout of this inhibition is the reduction of phosphorylated extracellular signal-regulated kinase (pERK).





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